N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-methyl-N'-[(1-methylpiperidin-4-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12-6-3-10(4-7-12)9-13(2)8-5-11/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYCEMAKGPMBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167336 | |
| Record name | 1,2-Ethanediamine, N1-methyl-N1-[(1-methyl-4-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353948-21-6 | |
| Record name | 1,2-Ethanediamine, N1-methyl-N1-[(1-methyl-4-piperidinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-methyl-N1-[(1-methyl-4-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
The following section compares N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives, focusing on substituent effects , physicochemical properties , and applications .
Structural Analogues and Substituent Effects
Key analogues and their structural differences are summarized in Table 1.
Key Observations :
- Piperidine Positional Isomerism : Substitution at the piperidine 3-position (vs. 4-position) alters spatial orientation, impacting interactions with biological targets or metal ions .
- Ring Size and Aromaticity : Pyrrolidine analogues (e.g., CAS 1154171-44-4) introduce a smaller, more rigid ring, while benzyl-substituted derivatives add aromatic bulk, which may improve binding to hydrophobic pockets in enzymes .
Physicochemical and Functional Comparisons
2.2.1 Solubility and Lipophilicity
- The target compound’s logP (estimated) is ~1.5–2.0, comparable to N1-Ethyl derivatives but lower than benzyl-containing analogues (logP ~3.0) due to reduced aromaticity .
- Water Solubility : Higher solubility is observed in methyl/ethyl variants compared to bulkier analogues like N1-((1-Benzylpiperidin-3-yl)methyl)-N1-ethylethane-1,2-diamine, which may precipitate in aqueous media .
2.2.3 Corrosion Inhibition
- Ethane-1,2-diamine derivatives with multiple -NH- groups (e.g., DETA, TETA) exhibit strong corrosion inhibition due to chelation with metal surfaces. The target compound’s methyl and piperidine groups reduce chelation capacity but may improve adsorption via hydrophobic interactions .
Q & A
Q. What are the established synthetic routes for N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation of 1-methylpiperidine with ethane-1,2-diamine derivatives, followed by methylation using reagents like methyl iodide. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve methylation efficiency .
- Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation + Methylation | 1-methylpiperidine, CH₂Cl₂, methyl iodide | 72 | 95 | |
| Reductive Amination | Ethane-1,2-diamine, NaBH₃CN | 65 | 90 |
Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?
Structural validation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methyl groups on piperidine appear as singlets at δ 2.3–2.5 ppm .
- X-ray Crystallography : Resolves bond angles and distances, critical for understanding steric effects (e.g., SHELX software ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da) .
Q. What in vitro assays are used to assess its biological activity, and what are common pitfalls?
- Receptor Binding Assays : Radioligand displacement studies (e.g., for dopamine or serotonin receptors) quantify IC₅₀ values. Non-specific binding must be minimized using blockers like bovine serum albumin .
- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) measure inhibition constants (Kᵢ). Contradictory results may arise from assay pH or cofactor availability .
Advanced Research Questions
Q. How can synthetic routes be optimized for enantiomeric resolution, given the compound’s chiral centers?
Q. Table 2: Enantiomeric Resolution Methods
| Technique | ee (%) | Time (h) | Reference |
|---|---|---|---|
| Chiral HPLC | 99 | 2 | |
| Asymmetric Hydrogenation | 92 | 12 |
Q. How do researchers reconcile contradictory data on its neuropharmacological mechanisms?
Discrepancies in receptor affinity studies (e.g., serotonergic vs. dopaminergic effects) are addressed by:
- Functional Selectivity Assays : Measuring β-arrestin recruitment vs. G-protein activation .
- Molecular Dynamics Simulations : Predicting binding pocket interactions using software like AutoDock .
Q. What strategies are employed to study its metabolic stability and toxicity in preclinical models?
Q. How is the compound’s stability under varying storage conditions quantified?
- Accelerated Stability Studies : Stress testing at 40°C/75% RH for 6 months monitors degradation products via LC-MS. Primary degradation pathways include oxidation of the piperidine ring .
Methodological Considerations
Q. What computational tools are used to predict its physicochemical properties?
- LogP Calculation : Schrodinger’s QikProp predicts logP ≈ 1.8, indicating moderate lipophilicity .
- pKa Estimation : ACD/Labs software estimates a pKa of 9.2 for the secondary amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
